Cas no 120355-79-5 (3,5-diethoxybenzaldehyde)
3,5-diethoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3,5-diethoxybenzaldehyde
- 3,5-Diethoxycarbonyl-1,4-dihydro-2,6-dimethyl-4-(3,4-methylendioxyphenyl)pyridin
- diethyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
- 3,5-diethoxyphenylcarboxaldehyde
- 4-Benzo[1,3]dioxol-5-yl-2,6-dimethyl-1,4-dihydro-pyridin-3,5-dicarbonsaeure-diaethylester
- 3,5-diethoxycarbonyl-4-(3,4-methylenedioxy)phenyl-2,6-dimethyl-1,4-dihydropyridine
- 3,5-PYRIDINEDICARBOXYLIC ACID, 4-(1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO-2,6-DIMETHYL-, DIETHYL ESTER
- 4-benzo[1,3]dioxol-5-yl-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
- 3,5-DIETHOXY-BENZALDEHYDE
- diethyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6
- Benzaldehyde, 3,5-diethoxy-
- MFCD12025333
- DA-47238
- WIPMWRCUOVSCDQ-UHFFFAOYSA-N
- SCHEMBL273282
- 120355-79-5
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- MDL: MFCD12025333
- Inchi: 1S/C11H14O3/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-8H,3-4H2,1-2H3
- InChI Key: WIPMWRCUOVSCDQ-UHFFFAOYSA-N
- SMILES: O(CC)C1C=C(C=O)C=C(C=1)OCC
Computed Properties
- Exact Mass: 194.09400
- Monoisotopic Mass: 194.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53000
- LogP: 2.29650
3,5-diethoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B185810-10mg |
3,5-Diethoxybenzaldehyde |
120355-79-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B185810-50mg |
3,5-Diethoxybenzaldehyde |
120355-79-5 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B185810-100mg |
3,5-Diethoxybenzaldehyde |
120355-79-5 | 100mg |
$ 230.00 | 2022-06-07 | ||
| abcr | AB425555-1g |
3,5-Diethoxybenzaldehyde; . |
120355-79-5 | 1g |
€519.50 | 2025-04-22 | ||
| abcr | AB425555-1 g |
3,5-Diethoxybenzaldehyde; . |
120355-79-5 | 1g |
€519.50 | 2023-04-23 |
3,5-diethoxybenzaldehyde Suppliers
3,5-diethoxybenzaldehyde Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3,5-diethoxybenzaldehyde
Introduction to 3,5-diethoxybenzaldehyde (CAS No: 120355-79-5)
3,5-diethoxybenzaldehyde, with the chemical formula C10H12O2 and CAS number 120355-79-5, is a significant organic compound widely recognized for its applications in pharmaceutical synthesis, agrochemical research, and material science. This aromatic aldehyde derivative exhibits a unique structural configuration characterized by two ethoxy groups at the 3rd and 5th positions of the benzene ring, which imparts distinct chemical properties and reactivity patterns. The compound’s molecular structure not only facilitates its role as an intermediate in organic synthesis but also positions it as a valuable precursor in the development of novel bioactive molecules.
The synthesis of 3,5-diethoxybenzaldehyde typically involves multi-step organic transformations, often starting from commercially available aromatic precursors such as diethyl phthalate or anisaldehyde. Advanced catalytic methods, including palladium-catalyzed cross-coupling reactions and oxidative coupling techniques, have been employed to enhance yield and purity. Recent advancements in green chemistry have also led to the exploration of solvent-free and microwave-assisted synthesis routes, which improve efficiency while minimizing environmental impact. These innovations underscore the compound’s adaptability to modern chemical methodologies.
In the realm of pharmaceutical research, 3,5-diethoxybenzaldehyde has garnered attention as a key intermediate in the synthesis of heterocyclic compounds with potential therapeutic applications. Studies have demonstrated its utility in constructing scaffolds for kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. For instance, derivatives of this compound have been investigated for their ability to modulate Janus kinases (JAKs), a family of enzymes implicated in autoimmune disorders. The ethoxy substituents enhance lipophilicity while maintaining metabolic stability, making it an attractive candidate for drug design.
The agrochemical sector has also leveraged 3,5-diethoxybenzaldehyde in the development of novel pesticides and herbicides. Its structural features allow for interactions with biological targets in pests, disrupting essential metabolic pathways. Research has highlighted its role in synthesizing compounds that exhibit fungicidal properties, offering promising solutions to combat resistant fungal strains in agriculture. Furthermore, the compound’s compatibility with biodegradable catalysts aligns with global efforts to develop sustainable agrochemicals.
Beyond pharmaceuticals and agrochemicals, 3,5-diethoxybenzaldehyde finds applications in material science, particularly in the synthesis of liquid crystals and organic semiconductors. Its aromatic backbone and electron-withdrawing aldehyde group contribute to its ability to form stable π-conjugated systems, which are essential for optoelectronic devices. Recent studies have explored its incorporation into organic light-emitting diodes (OLEDs) and photovoltaic cells, where its electronic properties enhance device performance. This interdisciplinary utility highlights the compound’s versatility across multiple scientific domains.
The chemical reactivity of 3,5-diethoxybenzaldehyde is another area of active investigation. As an aldehyde derivative, it participates in classic nucleophilic addition reactions with various reagents such as amines and alcohols to form imines and hemiacetals respectively. Additionally, its aromatic ring can undergo electrophilic substitution reactions under controlled conditions, allowing for further functionalization. These characteristics make it a versatile building block for constructing complex molecular architectures.
Recent breakthroughs in computational chemistry have further elucidated the mechanistic pathways involving 3,5-diethoxybenzaldehyde. Molecular modeling studies have provided insights into how different substituents influence reaction kinetics and product distribution. These computational approaches complement experimental work by predicting optimal reaction conditions and identifying potential side products. Such advancements are critical for streamlining synthetic routes and improving overall efficiency.
The environmental impact of synthesizing and utilizing 3,5-diethoxybenzaldehyde has also been a focus of recent research. Efforts to develop eco-friendly synthetic protocols highlight the growing emphasis on sustainable practices within the chemical industry. Biocatalytic methods using engineered enzymes have shown promise in reducing waste generation during production processes. Moreover, recycling strategies for byproducts are being optimized to minimize resource consumption while maintaining high yields.
In conclusion,3,5-diethoxybenzaldehyde (CAS No: 120355-79-5) stands as a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse chemical transformations, making it indispensable in synthetic chemistry. As research continues to uncover new methodologies and applications,3,5-diethoxybenzaldehyde will undoubtedly remain at the forefront of scientific innovation.
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